tert-Butyl N-(3,3-difluorocyclohexyl)carbamate tert-Butyl N-(3,3-difluorocyclohexyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13602923
InChI: InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-5-4-6-11(12,13)7-8/h8H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1CCCC(C1)(F)F
Molecular Formula: C11H19F2NO2
Molecular Weight: 235.27 g/mol

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate

CAS No.:

Cat. No.: VC13602923

Molecular Formula: C11H19F2NO2

Molecular Weight: 235.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate -

Specification

Molecular Formula C11H19F2NO2
Molecular Weight 235.27 g/mol
IUPAC Name tert-butyl N-(3,3-difluorocyclohexyl)carbamate
Standard InChI InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-5-4-6-11(12,13)7-8/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key LMYPQIOLHJEZIQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCCC(C1)(F)F
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC(C1)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate is defined by its tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl ring substituted with two fluorine atoms at the 3-position. The IUPAC name, tert-butyl N-[(1S,5R)-5-amino-3,3-difluorocyclohexyl]carbamate , highlights its stereochemistry, which is critical for interactions with chiral biological targets. The fluorine atoms induce electron-withdrawing effects, enhancing the compound’s metabolic stability and binding affinity .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₁H₁₉F₂NO₂
Molecular Weight235.27–250.29 g/mol
CAS Number2060029-38-9
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)(F)F
InChI KeyLMYPQIOLHJEZIQ-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves reacting 3,3-difluorocyclohexylamine with tert-butyl chloroformate under basic conditions (e.g., aqueous sodium hydroxide or triethylamine) . This one-step reaction proceeds via nucleophilic acyl substitution, yielding the carbamate product with high purity after extraction and crystallization .

3,3-Difluorocyclohexylamine + (Boc)₂OBasetert-Butyl N-(3,3-difluorocyclohexyl)carbamate\text{3,3-Difluorocyclohexylamine + (Boc)₂O} \xrightarrow{\text{Base}} \text{tert-Butyl N-(3,3-difluorocyclohexyl)carbamate}

Continuous Flow Processes

Industrial production leverages flow microreactor systems to enhance efficiency and scalability. These systems minimize side reactions and improve yield by precisely controlling reaction parameters such as temperature and residence time. For instance, a microreactor setup achieved >90% yield in Boc protection reactions, demonstrating superiority over batch methods.

Chemical Reactivity and Stability

Hydrolysis and Deprotection

The Boc group is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) , regenerating the free amine. This property is exploited in peptide synthesis and prodrug design, where temporary protection of amines is required .

Thermal and Oxidative Stability

Applications in Drug Discovery and Biochemistry

Biochemical Probes

The difluorocyclohexyl moiety enhances binding affinity to enzymes and receptors, enabling its use as a probe for studying protein-ligand interactions . For example, it has been employed to inhibit kinases and G protein-coupled receptors (GPCRs) in mechanistic studies .

Pharmaceutical Intermediates

As a versatile scaffold, this compound serves as an intermediate in synthesizing anticancer and antiviral agents . Fluorine atoms improve bioavailability and pharmacokinetics, a feature leveraged in developing protease inhibitors and neurological therapeutics .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.80–3.90 (m, 1H, NHCH), 1.50–2.10 (m, 8H, cyclohexyl H) .

    • ¹⁹F NMR: δ -110 ppm (d, J = 240 Hz, CF₂) .

  • Mass Spectrometry: ESI-MS m/z 235.27 [M+H]⁺ .

Comparative Analysis with Structural Analogs

tert-Butyl vs. Benzyl Carbamates

Replacing the tert-butyl group with a benzyl moiety (e.g., benzyl N-(3,3-difluorocyclohexyl)carbamate ) alters stability and reactivity. The benzyl group is cleaved under milder conditions (hydrogenolysis) but offers lower steric hindrance .

Impact of Fluorine Substitution

Compared to non-fluorinated analogs, the 3,3-difluoro configuration increases lipid solubility and resistance to cytochrome P450 metabolism, enhancing in vivo half-life .

Recent Advances and Future Directions

Flow Chemistry Innovations

Recent studies highlight continuous-flow systems for large-scale synthesis, reducing waste and improving cost-efficiency . These systems are being adapted for parallel synthesis of carbamate libraries.

Targeted Drug Delivery

Ongoing research explores conjugating this carbamate to nanoparticle carriers for site-specific drug release, leveraging its stability in physiological conditions .

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